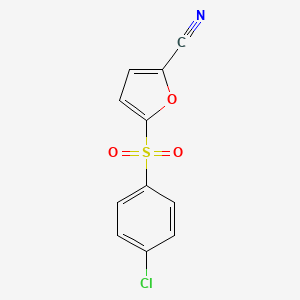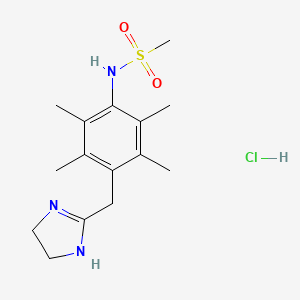
3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is part of the broader class of tetrahydropyridines, which are known for their diverse biological activities and synthetic utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine typically involves the nitrosation of 3-methyl-1,2,5,6-tetrahydropyridine. This can be achieved using sodium nitrite in the presence of an acid, such as hydrochloric acid, under controlled temperature conditions . The reaction proceeds through the formation of a nitroso intermediate, which is then isolated and purified.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the nitrosating agents and intermediates.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted tetrahydropyridines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can affect cellular functions. This interaction can trigger a cascade of biochemical events, including the activation or inhibition of specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Nitroso-1,2,3,6-tetrahydropyridine: Similar in structure but differs in the position of the nitroso group.
N-Nitroso-1,2,3,6-tetrahydropyridine: Another related compound with similar nitrosation properties.
Uniqueness
3-Methyl-1-nitroso-1,2,5,6-tetrahydropyridine is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.
Propiedades
Número CAS |
75881-15-1 |
|---|---|
Fórmula molecular |
C6H10N2O |
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
5-methyl-1-nitroso-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C6H10N2O/c1-6-3-2-4-8(5-6)7-9/h3H,2,4-5H2,1H3 |
Clave InChI |
RBZOSFRSKQJQJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCN(C1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene](/img/structure/B14455035.png)








